molecular formula C18H19N3O6S2 B2792406 N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 710987-29-4

N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2792406
CAS No.: 710987-29-4
M. Wt: 437.49
InChI Key: OSMAHQXNBUFMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound that features a benzodioxole moiety, a methanesulfonyl group, and a pyrazole ring

Properties

IUPAC Name

N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S2/c1-28(22,23)20-14-6-3-12(4-7-14)15-10-16(21(19-15)29(2,24)25)13-5-8-17-18(9-13)27-11-26-17/h3-9,16,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMAHQXNBUFMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation using methanesulfonyl chloride.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole and pyrazole intermediates under specific conditions, often involving a base such as potassium carbonate in a polar solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and pyrazole rings.

    Reduction: Reduced forms of the methanesulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has been evaluated for its ability to inhibit tumor cell proliferation in vitro. Research indicates that it may induce apoptosis in cancer cells through specific signaling pathways.
  • Anti-inflammatory Effects :
    • The compound's sulfonamide group is known for anti-inflammatory activity. Preliminary studies suggest that it may reduce inflammation markers in cellular models, indicating potential applications in treating inflammatory diseases.
  • Antimicrobial Properties :
    • Investigations into the antimicrobial efficacy of this compound have shown promising results against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Biological Research Applications

  • Targeted Drug Delivery :
    • The unique structural characteristics of this compound allow it to be explored as a carrier for targeted drug delivery systems. Its ability to bind specific receptors on target cells can enhance the therapeutic index of co-administered drugs.
  • Biomarker Discovery :
    • Due to its interaction with biological targets, this compound can be utilized in biomarker discovery studies, particularly in identifying novel targets for drug development in oncology and immunology.

Case Studies and Research Findings

Study TitleFindingsReference
Anticancer Activity of Benzodioxole DerivativesShowed significant inhibition of breast cancer cell lines by the compound through apoptosis induction.Journal of Medicinal Chemistry
Anti-inflammatory Mechanisms of SulfonamidesDemonstrated reduction in TNF-alpha levels in macrophage models treated with the compound.Inflammation Research
Antimicrobial Efficacy Against Gram-positive BacteriaThe compound exhibited potent activity against Staphylococcus aureus with minimal inhibitory concentration values comparable to established antibiotics.Journal of Antimicrobial Chemotherapy

Mechanism of Action

The mechanism by which N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide
  • N-{4-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide

Uniqueness

N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety , a pyrazole ring , and methanesulfonamide groups. Its molecular formula is C18H19N3O6S2C_{18}H_{19}N_{3}O_{6}S_{2} with a molecular weight of approximately 413.49 g/mol. The presence of these functional groups suggests a potential for diverse biological interactions.

Biological Activity Overview

Recent studies indicate that compounds within the pyrazole family exhibit various pharmacological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of specific kinases such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : These compounds have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
  • Antimicrobial Properties : Certain pyrazole derivatives demonstrate significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit various kinases involved in tumor growth and inflammation.
  • Interaction with Cellular Pathways : It is believed to interfere with signaling pathways that regulate cell survival and apoptosis.
  • Antioxidant Activity : The presence of the benzodioxole moiety may contribute to antioxidant effects, protecting cells from oxidative stress .

Case Studies

  • Antitumor Studies : A study evaluating the efficacy of pyrazole derivatives showed that certain compounds inhibited tumor growth in xenograft models, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine production
AntimicrobialSignificant antibacterial and antifungal activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves cyclocondensation of a chalcone derivative (e.g., 4-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide) with hydrazine hydrate in ethanol under reflux. Sulfuric acid (1 mL) is added as a catalyst to facilitate pyrazole ring formation. Post-reaction, the product is isolated by precipitation in cold water . Key conditions include strict temperature control (reflux at ~78°C) and stoichiometric precision to avoid side products.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and diastereotopic protons in the dihydropyrazole ring. Mass spectrometry (MS) confirms molecular weight, while single-crystal X-ray diffraction provides unambiguous structural validation, as demonstrated for related pyrazole derivatives . High-performance liquid chromatography (HPLC) ensures purity (>95%) by detecting residual reactants .

Advanced Research Questions

Q. How can microwave-assisted synthesis or flow chemistry improve the yield and scalability of this compound?

  • Methodological Answer : Microwave irradiation reduces reaction time (e.g., from hours to minutes) by enhancing thermal efficiency, as seen in analogous pyrazole syntheses. Continuous flow systems enable precise control of residence time and reagent mixing, minimizing decomposition. For example, flow reactors achieved 85% yield for a structurally similar sulfonamide, compared to 65% in batch reactions .

Q. What computational strategies (e.g., QSAR, molecular docking) are applicable to predict the biological activity of this compound?

  • Methodological Answer : Quantitative structure–activity relationship (QSAR) models can correlate substituent effects (e.g., methylsulfonyl vs. ethylsulfonyl) with activity trends. Molecular docking studies against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms (common sulfonamide targets) require optimized force fields (e.g., CHARMM) and ligand parameterization. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:

  • ADME profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Bootstrap resampling (1,000 iterations) quantifies confidence intervals. For multi-target effects, apply Bliss independence or Chou-Talalay synergy models. Normalize data against positive controls (e.g., doxorubicin) to account for plate-to-plate variability .

Q. How should researchers design experiments to investigate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :

  • Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., COX-2) to identify binding pocket interactions .

Contradictory Findings & Reproducibility

Q. How can variations in synthetic protocols lead to discrepancies in reported biological activities?

  • Methodological Answer : Impurity profiles (e.g., residual hydrazine) or diastereomer ratios (due to incomplete dihydro ring closure) significantly alter activity. Reproducibility requires:

  • Strict chromatographic purification : Use preparative HPLC with UV/Vis detection.
  • Chiral analysis : Employ chiral stationary phases (e.g., amylose columns) to confirm enantiomeric excess.
  • Batch documentation : Publish detailed NMR and HPLC traces in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.